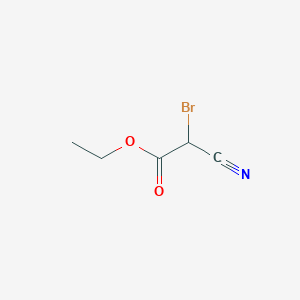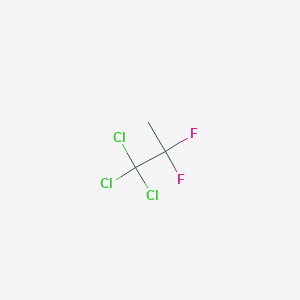
1,1,1-Trichloro-2,2-difluoropropane
Descripción general
Descripción
Synthesis Analysis
- The synthesis of related fluorinated hydrocarbons often involves catalytic processes, such as hydrodechlorination of chlorinated precursors using Bi-Pd catalysts (Ohnishi, Suzuki, & Ichikawa, 1991).
- In some cases, reductive cleavage of carbon-chlorine bonds is achieved via a single electron transfer process using transition-metal catalysis (Xiaojun & Qing-Yun, 2012).
Molecular Structure Analysis
- The molecular structure of similar fluorinated hydrocarbons has been studied using methods like gas-phase electron diffraction, revealing the existence of different conformers (Postmyr, 1994).
Chemical Reactions and Properties
- Fluorinated hydrocarbons can participate in various chemical reactions, including interactions with alkenes and pyrolysis processes, leading to the formation of different fluorinated compounds (Haszeldine, Rowland, Speight, & Tipping, 1980).
Aplicaciones Científicas De Investigación
Synthesis of 1-Chloro-2,2-difluoroethylene: 1-Chloro-2,2-difluoroethylene can be prepared from 1,2,2-trichloro-1,1-difluoroethane, a waste material from 2,2-dichloro-1,1,1-trifluoroethane production. This process aids in recycling 1,2,2-trichloro-1,1-difluoroethane and has industrial scale potential (Wang, Yang, & Xiang, 2013).
Catalytic Reactions: The reactions of chlorofluorocarbons like 1,1,1-Trichloro-2,2-difluoropropane on various catalysts have been studied, revealing processes like disproportionation, isomerization, and fluorination (Blanchard, Wendlinger, & Canesson, 1990).
Addition to Aldehydes: 1,1,1-Trichloro-2,2,2-trifluoroethane reacts with aliphatic, aromatic, and α,β-unsaturated aldehydes in the presence of stannous salts, forming alcohols with CF3CCl2-moiety (Hu & Chen, 2010).
Organozinc Reagents: The compound has been used to synthesize 2,2‐Dichloro‐3,3,3‐trifluoropropanol, serving as a synthetic equivalent for substituted 1,1,1-trifluoroacetone (Lang, 1986).
Environmental Impact: Studies on trifluoroacetate, a degradation product of compounds like 1,1,1-Trichloro-2,2-difluoropropane, help in understanding its accumulation and impact on aquatic ecosystems (Jordan & Frank, 1999).
Cleavage of Unactivated C–Cl Bonds: Research has shown that Ni(0) or Cu(0) catalysis can effectively cleave unactivated carbon–chlorine bonds in 2-chloro-1,1,1-trifluoroethane via a single electron transfer process (Xiaojun & Qing-Yun, 2012).
Electroreductive Coupling: Halofluoro compounds like 1,1,1-trichloro-2,2,2-trifluoroethane have been used in electroreductive intermolecular coupling with aldehydes, showing potential in synthesizing diverse compounds (Shono, Kise, & Oka, 1991).
Fluorination Reactions: The fluorination of 1,1,1-trifluoro-2,2,-dichloroethane to pentafluoroethane has been studied, providing insights into catalytic processes and the effects of various catalyst compositions (Lee et al., 1997).
Safety And Hazards
1,1,1-Trichloro-2,2-difluoropropane should be handled with care to avoid contact with skin, eyes, or clothing, and to prevent ingestion and inhalation . It is toxic to aquatic organisms and should not be released into the environment . High concentrations in the air can cause a deficiency of oxygen with the risk of unconsciousness or death .
Propiedades
IUPAC Name |
1,1,1-trichloro-2,2-difluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3F2/c1-2(7,8)3(4,5)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEBARDKWGXGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(Cl)(Cl)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564922 | |
| Record name | 1,1,1-Trichloro-2,2-difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trichloro-2,2-difluoropropane | |
CAS RN |
1112-05-6 | |
| Record name | 1,1,1-Trichloro-2,2-difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



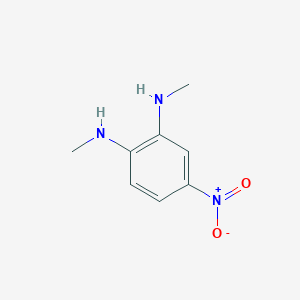
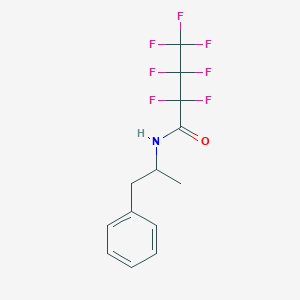
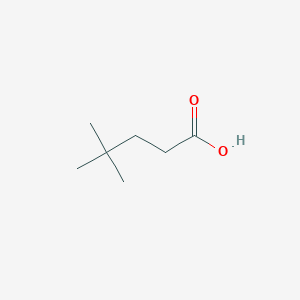


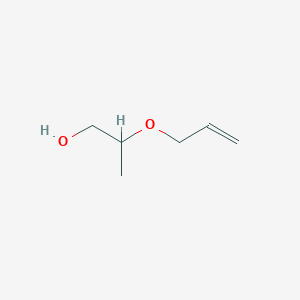
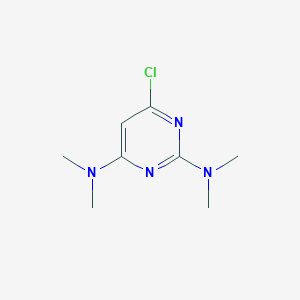
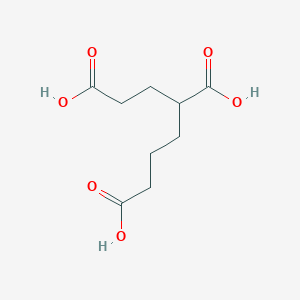
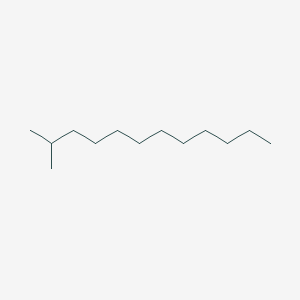
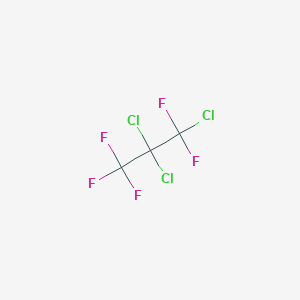
![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)
